Product packaging for 6-Bromochroman(Cat. No.:CAS No. 3875-78-3)

6-Bromochroman

Cat. No.: B1278623
CAS No.: 3875-78-3
M. Wt: 213.07 g/mol
InChI Key: KPFDABVKWKOIME-UHFFFAOYSA-N
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Description

6-Bromochroman ( 3875-78-3) is an organic compound with the molecular formula C9H9BrO and a molecular weight of 213.07 g/mol . It is a brominated derivative of chroman (3,4-dihydro-2H-1-benzopyran), which is a key scaffold in medicinal chemistry . The compound is supplied as a liquid with a stated purity of 97% and should be stored in an amber glass bottle to maintain stability . As a building block in organic synthesis, this compound provides a versatile template for the design and development of novel lead compounds . The bromine atom at the 6-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to create a diverse array of more complex molecules for structure-activity relationship (SAR) studies . This makes it a valuable intermediate for constructing compound libraries in drug discovery programs. The chromanone scaffold, to which this compound is related, is recognized for its wide spectrum of pharmacological activities in scientific literature, including potential anticancer, anti-inflammatory, and antimicrobial properties . Researchers utilize this brominated analog to synthesize and explore new chroman-4-one analogs, which are privileged structures in the search for new therapeutic agents . Safety Information: This product carries warnings including H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H302 (Harmful if swallowed) . Appropriate personal protective equipment (PPE) should be worn, and handling should be performed in a well-ventilated fume hood. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B1278623 6-Bromochroman CAS No. 3875-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-chromene
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InChI

InChI=1S/C9H9BrO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFDABVKWKOIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446075
Record name 6-bromochroman
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3875-78-3
Record name 6-Bromochroman
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Record name 6-bromochroman
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Synthetic Methodologies for 6 Bromochroman and Its Derivatives

Established Synthetic Routes to the 6-Bromochroman Core

The creation of the this compound structure relies on well-understood principles of organic chemistry, particularly the reactivity of the electron-rich aromatic portion of the chroman molecule. The ether oxygen atom activates the aromatic ring, directing incoming electrophiles to the ortho (8-position) and para (6-position) locations. Synthetic strategies are therefore designed to maximize substitution at the desired 6-position while minimizing the formation of the isomeric 8-bromochroman and other byproducts.

Electrophilic Aromatic Substitution Approaches

The most direct method for introducing a bromine atom onto the chroman aromatic ring is through electrophilic aromatic substitution. This class of reactions involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. nih.gov

The reaction of chroman with molecular bromine (Br₂) can lead to the formation of this compound. Because the chroman ring is activated, this reaction can sometimes proceed without a catalyst. However, to enhance the electrophilicity of the bromine and increase the reaction rate, a Lewis acid catalyst is often employed. masterorganicchemistry.comlibretexts.org Common Lewis acids for bromination include iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the bromine molecule, creating a potent electrophile (formally Br⁺) that is readily attacked by the nucleophilic aromatic ring. libretexts.orglibretexts.org

The general mechanism involves the attack of the chroman ring on the polarized bromine-Lewis acid complex. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com Aromaticity is then restored by the loss of a proton from the site of attack, yielding the brominated chroman product.

Table 1: Examples of Direct Electrophilic Bromination of Chroman Specific experimental data for the direct bromination of unsubstituted chroman is not extensively detailed in readily available literature, reflecting a common preference for milder or more selective reagents like NBS. The conditions below are representative for activated aromatic ethers.

Starting Material Brominating Agent Catalyst / Solvent Temperature Product(s) Yield Reference
Chroman Br₂ Acetic Acid Room Temp This compound & 8-Bromochroman Moderate General Knowledge
Chroman Br₂ FeBr₃ / CCl₄ 0 °C - RT This compound & 8-Bromochroman Moderate-Good General Knowledge

A primary challenge in the direct bromination of chroman is controlling the regioselectivity. The ether oxygen is an ortho-, para-director, meaning it activates both the 6- (para) and 8- (ortho) positions. Consequently, direct bromination with Br₂ often yields a mixture of this compound and 8-bromochroman, along with potential polybrominated products.

Several strategies can be employed to optimize the yield of the desired 6-bromo isomer:

Steric Hindrance: The 6-position is generally less sterically hindered than the 8-position, which is flanked by the fused heterocyclic ring. This inherent steric factor often favors substitution at the para position.

Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents are often used, but specific solvent effects can alter the distribution of products.

Temperature Control: Lowering the reaction temperature can increase the selectivity of the reaction, favoring the thermodynamically more stable para product over the ortho isomer.

Stoichiometry: Careful control over the amount of bromine used is crucial to prevent di- or polybromination of the activated ring. Using one equivalent or slightly less of the brominating agent helps to ensure monosubstitution.

Radical Bromination Pathways Utilizing N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile reagent in organic synthesis. While it is famously used for radical bromination of allylic and benzylic positions (the Wohl-Ziegler reaction), it also serves as an effective source of electrophilic bromine for the bromination of activated aromatic rings, such as chroman. wikipedia.orgorganic-chemistry.org When used for aromatic substitution, the reaction typically proceeds through an electrophilic, rather than a radical, mechanism.

The conditions for the aromatic bromination of chroman using NBS differ significantly from those used for radical bromination. Instead of non-polar solvents and radical initiators like AIBN or peroxide, masterorganicchemistry.com the synthesis of this compound with NBS is typically carried out in polar solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). wikipedia.orgnih.gov

In these solvents, NBS can generate a low concentration of an electrophilic bromine species. The reaction can be performed at room temperature or with gentle heating. Sometimes, the addition of a protic or Lewis acid, or even silica (B1680970) gel, can catalyze the reaction and improve yields and selectivity. nih.govnih.gov These additives help to activate the NBS, making the bromine atom more electrophilic and facilitating the attack by the aromatic ring.

Table 2: Synthesis of this compound using N-Bromosuccinimide Data is representative of NBS bromination on activated aromatic systems, demonstrating high para-selectivity.

Starting Material Reagent(s) Solvent Temperature Product Yield Reference
Activated Arenes NBS Acetonitrile 0 °C to RT para-Bromoarene Good-Excellent nih.gov
Electron-rich Aromatics NBS DMF Room Temp para-Bromoarene High wikipedia.org
Phenols/Anilines NBS / Silica Gel CCl₄ Room Temp para-Bromophenol/aniline Good nih.gov

A significant advantage of using NBS for the bromination of activated aromatic systems like chroman is its often superior regioselectivity compared to molecular bromine. nih.govorganic-chemistry.org The reaction with NBS shows a strong preference for substitution at the para position.

The high para-selectivity is attributed to several factors:

Reagent Nature: NBS is a milder brominating agent than the Br₂/Lewis acid combination, which can lead to more selective reactions.

Steric Effects: The bulky nature of the succinimide (B58015) portion of the reagent or its complex with the solvent may further enhance the inherent steric preference for attack at the less hindered 6-position over the 8-position.

Solvent Influence: As noted, polar aprotic solvents like DMF are known to promote high levels of para-selectivity in NBS brominations of electron-rich aromatic compounds. wikipedia.org

By choosing NBS as the brominating agent and employing polar solvents like acetonitrile or DMF, chemists can achieve a highly regioselective synthesis of this compound, minimizing the formation of the 8-bromo isomer and simplifying purification processes.

Multi-Step Synthesis from Substituted Phenols

Cyclization Reactions for Chroman Ring Formation

The construction of the chroman ring from a phenolic precursor typically involves the formation of an ether linkage followed by an intramolecular cyclization. Several methods are employed for this purpose, with Friedel-Crafts-type reactions and Mitsunobu reactions being prominent examples.

One common strategy begins with a suitably substituted phenol (B47542), such as 4-bromophenol. The phenolic hydroxyl group can be alkylated with a three-carbon synthon, like 3-bromopropanol or allyl bromide, to form a phenoxypropanol or an allyloxyphenol intermediate, respectively. Subsequent intramolecular cyclization of this intermediate yields the chroman core.

Friedel-Crafts Cyclization: Intramolecular Friedel-Crafts alkylation is a powerful method for forming cyclic structures. In the context of chroman synthesis, a phenoxypropanol derivative can be treated with a Lewis acid or a Brønsted acid to promote cyclization. For instance, a 3-(4-bromophenoxy)propan-1-ol (B1358323) can undergo acid-catalyzed dehydration to form a transient carbocation, which is then attacked by the electron-rich aromatic ring to close the dihydropyran ring of the chroman system. The success of this reaction is often dependent on the specific substrate and the choice of acid catalyst.

Mitsunobu Reaction: The Mitsunobu reaction provides a mild and efficient method for the intramolecular cyclization of phenolic compounds to form chromans. nih.govresearchgate.net This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate a hydroxyl group for nucleophilic attack. organic-chemistry.org In the synthesis of a chroman, a phenol bearing a hydroxypropyl side chain can undergo intramolecular cyclization where the phenolic oxygen acts as the nucleophile to displace the activated terminal hydroxyl group of the side chain. nih.gov This method is known for its high yields and stereospecificity, proceeding with inversion of configuration at the alcohol carbon.

Introduction of Bromine via Pre- or Post-Cyclization Steps

The bromine atom at the 6-position can be introduced either before or after the formation of the chroman ring.

Pre-Cyclization Bromination: A straightforward approach involves starting with a commercially available brominated phenol, such as 4-bromophenol. orgsyn.orgmdpi.comgoogle.com The bromine atom is thus already in the desired position on the aromatic ring before the chroman ring is constructed. This strategy simplifies the final steps of the synthesis, as the key cyclization reaction is performed on a substrate that already contains the required bromine substituent.

Post-Cyclization Bromination: Alternatively, the chroman ring can be synthesized first from a non-brominated phenol, followed by electrophilic aromatic bromination. nih.govmasterorganicchemistry.comchemistryworld.comlibretexts.orglibretexts.org Chroman itself is an activated aromatic system, and direct bromination tends to occur at the electron-rich positions of the benzene ring. The directing effects of the ether oxygen typically favor substitution at the 6- and 8-positions. To achieve regioselective bromination at the 6-position, careful control of reaction conditions, including the choice of brominating agent and solvent, is crucial. Common brominating agents for this purpose include N-bromosuccinimide (NBS) or molecular bromine in the presence of a Lewis acid catalyst. nih.gov In some cases, the presence of a carbonyl group on the chroman ring, as in chroman-4-one, can influence the regioselectivity of bromination. For instance, the bromination of chroman-4-one can be a precursor step, with subsequent reduction of the carbonyl to afford the this compound.

Advanced Synthetic Strategies for Functionalized this compound Derivatives

The bromine atom at the 6-position of the chroman scaffold serves as a key functional group for the synthesis of a diverse range of derivatives through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various substituents onto the chroman core.

Cross-Coupling Reactions at the Bromine Moiety

Among the most powerful tools for the functionalization of this compound are the Suzuki, Sonogashira, and Heck cross-coupling reactions. These palladium-catalyzed transformations are widely used in organic synthesis due to their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. commonorganicchemistry.comorganic-chemistry.orgresearchgate.net For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the 6-position. The reaction is highly valued for its mild reaction conditions and the low toxicity of the boron-containing reagents. libretexts.org

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgjk-sci.comresearchgate.net This reaction provides a direct method for the alkynylation of the 6-position of the chroman ring, leading to the formation of 6-alkynylchroman derivatives. These products can serve as versatile intermediates for further transformations. Copper-free Sonogashira protocols have also been developed. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. organic-chemistry.orguwindsor.ca This reaction allows for the introduction of a vinyl group at the 6-position of the chroman ring. The Heck reaction is a powerful tool for the formation of carbon-carbon double bonds and is widely used in the synthesis of complex organic molecules. The stereoselectivity of the Heck reaction often favors the formation of the trans-alkene product.

The success of Suzuki, Sonogashira, and Heck couplings is highly dependent on the choice of the palladium catalyst and the associated ligands. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the efficiency and selectivity of the reaction.

Catalyst Systems: A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). These are often used in combination with phosphine (B1218219) ligands. libretexts.orgvu.nl The catalyst system is typically generated in situ.

Ligand Effects: The electronic and steric properties of the phosphine ligands have a profound impact on the outcome of the cross-coupling reaction.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. libretexts.org They are strong σ-donors and form stable complexes with palladium, often exhibiting high catalytic activity and thermal stability.

The choice of ligand can also influence the selectivity of the reaction, particularly in cases where multiple reactive sites are present in the substrate.

The following tables provide representative examples of catalyst systems and reaction conditions for Suzuki-Miyaura, Sonogashira, and Heck couplings of aryl bromides, which are analogous to this compound.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl Bromide Boronic Acid Catalyst Ligand Base Solvent Temp (°C) Yield (%)
4-Bromoanisole Phenylboronic acid Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100 98
1-Bromo-4-nitrobenzene 4-Methylphenylboronic acid Pd₂(dba)₃ XPhos K₂CO₃ Dioxane 100 95
2-Bromotoluene 3-Furylboronic acid Pd(PPh₃)₄ - Na₂CO₃ Toluene/Ethanol/H₂O 80 92

Table 2: Representative Catalyst Systems for Sonogashira Coupling of Aryl Bromides

Aryl Bromide Alkyne Catalyst Co-catalyst Base Solvent Temp (°C) Yield (%)
4-Bromotoluene Phenylacetylene PdCl₂(PPh₃)₂ CuI Et₃N Toluene 70 95
1-Bromo-4-fluorobenzene 1-Hexyne Pd(OAc)₂ CuI i-Pr₂NH DMF 50 92
3-Bromoanisole Trimethylsilylacetylene Pd(PPh₃)₄ CuI Et₃N THF 65 90

Table 3: Representative Catalyst Systems for Heck Coupling of Aryl Bromides

Aryl Bromide Alkene Catalyst Ligand Base Solvent Temp (°C) Yield (%)
4-Bromoacetophenone Styrene Pd(OAc)₂ PPh₃ Et₃N DMF 100 93
1-Bromo-4-cyanobenzene n-Butyl acrylate PdCl₂ P(o-tolyl)₃ NaOAc DMA 120 91
3-Bromopyridine Methyl acrylate Pd₂(dba)₃ P(t-Bu)₃ K₂CO₃ Dioxane 110 88

Synthetic Methodologies for this compound and Its Derivatives

The synthesis of this compound and its chiral analogues involves a range of sophisticated chemical strategies. Modern synthetic chemistry emphasizes not only the efficient construction of the target molecule but also the control of its three-dimensional structure (stereochemistry) and the use of environmentally benign methods. This article details stereoselective and green chemistry approaches pertinent to the synthesis of the this compound scaffold.

2 Stereoselective Synthesis of Chiral this compound Analogues

The chroman framework is a common feature in many biologically active molecules, and often, a specific stereoisomer is responsible for the desired pharmacological activity. Consequently, methods that can selectively produce a single enantiomer or diastereomer of this compound analogues are of high value.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of chiral chromans.

One prominent organocatalytic strategy involves a domino Michael/hemiacetalization reaction. nih.gov For instance, the reaction between aliphatic aldehydes and substituted (E)-2-(2-nitrovinyl)phenols can be catalyzed by modularly designed organocatalysts (MDOs) that self-assemble from cinchona alkaloid derivatives and amino acids. nih.gov This approach yields highly functionalized chromanes with excellent stereoselectivity. Subsequent dehydroxylation of the hemiacetal intermediate preserves the stereochemical integrity of the molecule, affording the final chromane (B1220400) product in high yields and enantiomeric excess (ee). nih.gov

Transition metal catalysis offers another powerful route. A nickel-catalyzed reductive cyclization of substrates like aryl-chained alkynones provides an efficient pathway to chiral chromans bearing quaternary allylic siloxanes. chemrxiv.orgchemrxiv.org The choice of a chiral ligand, such as the P-chiral monophosphine ligand (R)-AntPhos, is crucial for inducing high enantioselectivity. chemrxiv.orgchemrxiv.org This method demonstrates broad substrate scope and produces chroman derivatives with chiral tertiary allylic alcohols in excellent yields and stereoselectivities. chemrxiv.org

Catalyst/Ligand SystemSubstrate TypeProduct TypeYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Cinchona Alkaloid / Amino Acid (MDOs)Aliphatic Aldehydes + (E)-2-(2-nitrovinyl)phenolsSubstituted Chromanes72-94%85:15 to 95:592-98%
Nickel / (R)-AntPhosAryl-chained AlkynonesChromans with Quaternary Allylic SiloxanesHighN/AHigh

Table 1: Examples of Asymmetric Catalysis for Chiral Chroman Synthesis. Data sourced from multiple studies. nih.govchemrxiv.org

An alternative strategy for stereocontrol involves the use of a chiral auxiliary. This method involves temporarily incorporating a chiral molecule into one of the reactants. The auxiliary's inherent chirality then directs the stereochemical outcome of subsequent reactions, leading to the formation of a specific diastereomer. After the desired stereocenter(s) have been established, the auxiliary is cleaved from the molecule and can often be recovered for reuse. osi.lv

In the context of this compound synthesis, a prochiral precursor could be covalently linked to a well-established chiral auxiliary, such as an Evans oxazolidinone or a sulfinamide. osi.lv The cyclization step to form the chroman ring would then proceed diastereoselectively, controlled by the steric and electronic properties of the auxiliary. For example, an intramolecular cyclization could be guided to form one diastereomer preferentially over the other. Once the chroman ring is formed with the desired relative stereochemistry, the auxiliary is removed to yield the enantiomerically enriched this compound analogue. This approach is a powerful tool for the synthesis of chiral amines and other functional groups that may be present on chroman derivatives. osi.lv

3 Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These approaches are increasingly important in modern organic synthesis.

Conducting reactions without a solvent, or under solvent-free conditions, is a core principle of green chemistry that minimizes waste and can reduce reaction times. Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, is a key solvent-free technique. rsc.orgqub.ac.ukrsc.org This method has been shown to be a practical and straightforward strategy for the synthesis of various heterocyclic scaffolds. rsc.org

For the synthesis of chromene derivatives, a heterogeneous nanocatalyst has been used to facilitate the reaction of 4-hydroxycoumarin, an aldehyde, and malononitrile (B47326) under solvent-free conditions, demonstrating the feasibility of this approach for related structures. nih.gov The advantages of mechanochemical and other solvent-free methods include operational simplicity, avoidance of heating, often good yields, and significantly shorter reaction times compared to solution-based methods. rsc.orgrsc.org

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, which is often more rapid and efficient than conventional heating methods. oatext.com This technique can dramatically reduce reaction times from hours to minutes and frequently leads to higher product yields and purity. nih.gov

This method has been successfully applied to the synthesis of chroman-4-one derivatives. In one notable example, a series of substituted chroman-4-ones, including 6,8-dibromo-2-pentylchroman-4-one, were efficiently synthesized through a one-step, base-mediated aldol (B89426) condensation using microwave irradiation. This green technique provides a powerful tool for rapidly accessing libraries of chroman derivatives for further study.

Reaction TypeReactantsConditionsTimeYield
Aldol CondensationSubstituted 2'-hydroxyacetophenones, AldehydesBase, Microwave IrradiationMinutesGood to Excellent
Multicomponent Reaction4-hydroxy coumarin (B35378), malononitrile, aldehydesCesium carbonate, Ethanol, MW5-10 minHigh (up to 91%)

Table 2: Comparison of Microwave-Assisted Synthesis for Chroman-related Scaffolds.

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "designer solvents" due to their tunable physical and chemical properties. nih.gov Their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds make them attractive green alternatives to volatile organic solvents. researchgate.net

In the synthesis of chromene and chromone (B188151) derivatives, ionic liquids can serve as both the solvent and the catalyst. nih.govresearchgate.net For example, the ionic liquid triethylammonium (B8662869) hydrogen sulphate ([Et3NH][HSO4]) has been used as an efficient and reusable catalyst for the synthesis of chromone-pyrimidine coupled derivatives. nih.gov Similarly, basic functionalized ionic liquids like 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH) have been shown to catalyze the three-component synthesis of 2-amino-2-chromenes in aqueous media, offering high yields and the ability to reuse the reaction medium. researchgate.net The use of acidic ionic liquids such as 1-carboxymethyl 3-methyl imidazolium tetrafluoroborate (B81430) has also been reported for the synthesis of chromeno-pyrimidin-6-ones. acs.org These examples highlight the potential of ionic liquids to create more sustainable synthetic routes for this compound and its derivatives.

Green Chemistry Approaches in this compound Synthesis

Mechanistic Investigations of this compound Formation

The synthesis of this compound, a key intermediate in various chemical syntheses, is predominantly achieved through the electrophilic aromatic substitution of the parent chroman molecule. The regioselectivity and efficiency of this transformation are governed by a complex interplay of mechanistic pathways, reaction kinetics, and the inherent electronic and steric properties of the chroman ring system.

Elucidation of Reaction Mechanisms

The formation of this compound via the bromination of chroman proceeds through a well-established electrophilic aromatic substitution (EAS) mechanism. This multi-step process is initiated by the generation of a potent electrophile from a bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS).

The generally accepted mechanism involves the following key steps:

Polarization of the Bromine Source: In the presence of the electron-rich aromatic ring of chroman, the Br-Br bond in molecular bromine becomes polarized (Brᵟ⁺---Brᵟ⁻). This polarization is often enhanced by a Lewis acid catalyst, although the activated nature of the chroman ring can sometimes allow the reaction to proceed without one.

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the benzene ring of chroman acts as a nucleophile, attacking the electrophilic bromine atom (Brᵟ⁺). This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma (σ) complex. youtube.com The positive charge in this intermediate is delocalized across the carbon skeleton, particularly at the ortho and para positions relative to the site of bromine attack.

Deprotonation and Re-aromatization: In the final step, a weak base (such as a bromide ion, Br⁻, or a solvent molecule) abstracts a proton (H⁺) from the carbon atom bearing the new bromine substituent. This restores the aromatic π-system, yielding the stable this compound product and hydrogen bromide (HBr) as a byproduct. youtube.com

While the EAS pathway is dominant, some studies on related dearomative brominations have suggested the potential involvement of radical intermediates under specific conditions, which can be elucidated through techniques like Electron Paramagnetic Resonance (EPR) studies. researchgate.net

Kinetic Studies and Reaction Rate Determination

The rate of formation of this compound is a critical parameter for optimizing synthesis protocols. Kinetic studies are employed to determine the reaction rate law, which mathematically describes the relationship between reactant concentrations and the speed of the reaction. canterbury.ac.nz

The rate law for the bromination of chroman is typically expressed as:

Rate = k[Chroman]ˣ[Br₂]ʸ

Where:

k is the rate constant, a proportionality constant specific to the reaction at a given temperature.

[Chroman] and [Br₂] are the molar concentrations of the reactants.

The method of initial rates is a common experimental approach to determine the reaction orders (x and y). This involves running a series of experiments where the initial concentration of one reactant is varied while the other is held constant, and measuring the initial reaction rate for each. youtube.com

Table 1: Hypothetical Kinetic Data for the Bromination of Chroman

ExperimentInitial [Chroman] (mol/L)Initial [Br₂] (mol/L)Initial Rate of Formation of this compound (mol L⁻¹ s⁻¹)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.203.0 x 10⁻⁴

Role of Steric and Electronic Factors in Regioselectivity

The remarkable regioselectivity observed in the formation of this compound, where bromination occurs almost exclusively at the para position to the ether linkage, is a direct consequence of controlling steric and electronic factors. nsf.govrsc.org

Electronic Factors:

The oxygen atom of the fused ether ring in chroman is a powerful activating group for electrophilic aromatic substitution. It exerts its influence primarily through a +R (resonance) effect by donating a lone pair of electrons into the aromatic π-system. This donation increases the electron density of the benzene ring, making it more nucleophilic and reactive towards electrophiles compared to unsubstituted benzene.

Resonance analysis shows that this donated electron density is preferentially localized at the ortho (position 8) and para (position 6) carbons. This makes these two positions the most favorable sites for electrophilic attack. The ether oxygen also has a -I (inductive) effect due to its high electronegativity, which withdraws electron density from the ring, but the resonance effect is dominant in directing the substitution.

Steric Factors:

While both the ortho (8) and para (6) positions are electronically activated, they are not sterically equivalent. The ortho position is flanked by the fused, non-aromatic portion of the chroman molecule. This creates significant steric hindrance, impeding the approach of the relatively bulky bromine electrophile. nsf.govrsc.org In contrast, the para position is sterically unencumbered, offering a much more accessible site for attack.

The combination of these effects dictates the final product distribution. The strong electronic activation directs the incoming electrophile to the ortho and para positions, while the significant steric hindrance at the ortho position funnels the reaction almost exclusively towards the para position, resulting in the highly regioselective formation of this compound. nih.gov

Table 2: Summary of Directing Effects in Chroman Bromination

PositionElectronic Effect of Ether OxygenSteric HindranceLikelihood of Bromination
6 (para)Strong Activation (Resonance)LowHigh (Major Product)
7 (meta)Weak DeactivationLowVery Low
8 (ortho)Strong Activation (Resonance)HighLow (Minor Product)

Computational studies on analogous alkoxybenzenes have confirmed that the para-substituted product is thermodynamically more stable than the ortho-substituted isomer, further supporting the observed regioselectivity. nih.gov

Structure Activity Relationship Sar Studies of 6 Bromochroman Derivatives

Design Principles for Modulating Biological Activity

The design of novel 6-bromochroman derivatives is guided by established medicinal chemistry principles aimed at enhancing their therapeutic potential. These strategies involve both computational and conceptual frameworks to rationally introduce modifications to the molecular structure.

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govfrontiersin.org A pharmacophore model does not represent a real molecule or a real chemical group but rather abstract features that are crucial for binding, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. frontiersin.orgirjmets.com

These models can be generated in two primary ways:

Ligand-based: When the structure of the target is unknown, a set of known active molecules is superimposed, and their common chemical features are extracted to create a pharmacophore hypothesis. ijrpr.com

Structure-based: When the 3D structure of the target protein (e.g., from X-ray crystallography) is available, the key interaction points between the protein and a bound ligand can be directly mapped to generate a pharmacophore model. frontiersin.orgnih.gov

For chroman derivatives, pharmacophore models serve as 3D search queries for virtual screening of large compound databases to identify new molecules with different core structures but the same essential features. irjmets.comijrpr.com They also guide the modification of the this compound scaffold itself, suggesting where to place specific functional groups to enhance interactions with the target, thereby improving biological activity. mdpi.com

Scaffold hopping is a widely used strategy in drug discovery to identify structurally novel compounds that retain the biological activity of a known lead compound. eurofinsdiscovery.combhsai.org The goal is to replace the central core (scaffold) of the molecule—in this case, the this compound system—with a chemically different moiety while preserving the 3D orientation of the critical functional groups responsible for activity. biosolveit.de This can lead to new chemical entities with improved properties, such as enhanced potency, better pharmacokinetics, or a novel intellectual property position. bhsai.org For instance, researchers have successfully used scaffold hopping to transform a known inhibitor scaffold into novel chromone-based inhibitors for targets like the bromodomain-containing protein 4 (BRD4). nih.gov

Isosteric and bioisosteric replacements are a related concept involving the substitution of one atom or group with another that has similar physical or chemical properties. scripps.edu This approach is used to fine-tune the steric, electronic, and solubility properties of a molecule. u-tokyo.ac.jp In the context of this compound, common isosteric replacements include:

Halogen Exchange: Replacing the bromine atom with other halogens like chlorine or fluorine can modulate the compound's lipophilicity, metabolic stability, and electronic character, which can significantly impact potency. scripps.edu Fluorine, being of a similar size to hydrogen, can alter electronic properties with minimal steric disruption. u-tokyo.ac.jp

Classical Bioisosteres: Replacing the bromine atom with groups like -CN or -CF3 can mimic its electron-withdrawing effects while altering other properties like hydrophilicity. scripps.edu

These design principles allow medicinal chemists to systematically explore the chemical space around the this compound core to develop derivatives with optimized biological activity.

Impact of Substituents on Biological Potency

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the chroman ring system. SAR studies have explored modifications at various positions to map the structural requirements for potency.

The chroman ring system offers several positions for substitution (C-2, C-3, C-4, C-5, C-7, C-8), and modifications at these sites have been shown to significantly influence biological outcomes. gu.seresearchgate.net Studies on related chroman-4-one scaffolds have provided valuable SAR insights that are applicable to this compound derivatives. For example, in the development of anticancer agents, substitutions at the C-2 and C-7 positions of the chromanone core have been particularly important. nih.gov

Position Substituent Effect on Biological Activity Target/Activity
C-2 Phenyl group (Flavanones)Often confers anticancer and antioxidant activity. nih.govAnticancer
C-2 Pyrazol-4-yl derivativesDisplayed broad-spectrum antibacterial activity. nih.govAntibacterial
C-3 Benzylidene groupCan introduce antioxidant and α-glucosidase inhibitory activity. nih.govresearchgate.netAntioxidant, Antidiabetic
C-7 Hydroxyl groupOften crucial for antioxidant activity. researchgate.netAntioxidant
C-7 Methoxy groupCan contribute to anticancer and antioxidant effects. nih.govAnticancer, Antioxidant

This table is generated based on SAR data from related chromanone structures and may be indicative of trends for this compound derivatives.

The bromine atom at the C-6 position is not merely a substituent but also a versatile synthetic handle for further molecular diversification. As an aryl bromide, it readily participates in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituents, including alkyl, aryl, heteroaryl, and amino groups.

This strategy is fundamental to SAR exploration because it allows chemists to systematically probe the steric and electronic requirements of the binding pocket in the region of the C-6 substituent. For example, replacing the bromine with different aryl groups can explore pi-pi stacking interactions, while introducing hydrogen-bond donors or acceptors can probe for specific polar interactions with the target protein. While specific SAR studies focusing exclusively on derivatizing the bromine on this compound are not extensively detailed in the provided results, the principle is a standard medicinal chemistry tactic. The replacement of a halogen with other groups is a key step in optimizing lead compounds. u-tokyo.ac.jp

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity. uou.ac.inresearchgate.net Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. michberk.com One enantiomer may bind with high affinity and elicit the desired response, while the other may be less active or even cause unwanted side effects. uou.ac.in

The this compound scaffold can contain chiral centers, most commonly at the C-2 and C-4 positions, depending on the substitution pattern. For example, 4-(aminomethyl)-6-bromochroman-4-ol possesses a stereocenter at the C-4 position. imperial.ac.uk The spatial orientation of the substituents at such a chiral center (e.g., R vs. S configuration) can dictate how the molecule fits into its binding site. SAR studies that separate and test individual enantiomers are essential to determine which stereoisomer is the active form (the eutomer). This knowledge is crucial for developing more selective and potent therapeutic agents. michberk.comimperial.ac.uk

Biological Activities and Therapeutic Potential of 6 Bromochroman Derivatives

Antidiabetic Activity

Derivatives of 6-bromochroman have emerged as promising candidates for the management of diabetes through multiple mechanisms of action. These compounds interact with key proteins involved in glucose homeostasis and insulin (B600854) regulation.

Inhibition of Insulin-Degrading Enzyme (IDE)

Insulin-degrading enzyme (IDE) is a key protease responsible for the breakdown of insulin and other amyloidogenic peptides. nih.gov Its inhibition is a therapeutic strategy aimed at increasing insulin levels, which could be beneficial for patients with Type 2 Diabetes Mellitus (T2DM). japsonline.com Molecular docking studies have indicated that 6-substituted chromone (B188151) derivatives, the parent structure of this compound, exhibit strong binding affinities for IDE. researchgate.net

In silico analyses have predicted that 3-formyl chromone derivatives are potent insulin inhibitors. researchgate.net One particular derivative, 6-isopropyl-3-formyl chromone, demonstrated a high binding affinity for IDE with a binding energy of -8.5 kcal/mol in these computational models. researchgate.net This suggests that the chromone scaffold, particularly with substitutions at the 6-position, is a promising framework for designing novel IDE inhibitors.

Table 1: Molecular Docking Results of Chromone Derivatives with Insulin-Degrading Enzyme (IDE)
CompoundTarget ProteinBinding Energy (kcal/mol)Reference
6-Isopropyl-3-formyl chromoneIDE-8.5 researchgate.net

Interaction with Glucose Metabolism Proteins (e.g., HIF-α)

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a crucial role in cellular adaptation to low oxygen levels and is intricately linked with glucose metabolism. mdpi.comnih.gov HIF-1α regulates the expression of numerous genes involved in glycolysis. medsci.orgnih.gov The interaction of small molecules with HIF-1α can, therefore, modulate glucose metabolism.

Recent in silico investigations have explored the potential of 6-substituted 3-formyl chromone derivatives to interact with proteins involved in glucose metabolism. These studies revealed strong binding affinities for Hypoxia-Inducible Factor-α (HIF-α). researchgate.net Furthermore, Prediction of Activity Spectra for Substances (PASS) predictions suggested that 3-formyl chromone derivatives could be potent inhibitors of HIF1A expression. researchgate.net This indicates a potential mechanism by which this compound derivatives could exert antidiabetic effects by modulating the HIF-1α pathway.

Modulation of α-Glucosidase Activity

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. nih.gov Inhibiting this enzyme is an established strategy for controlling postprandial hyperglycemia in diabetic patients. nih.gov Several studies have highlighted the potent α-glucosidase inhibitory activity of brominated compounds and derivatives of the chroman/chromone scaffold.

Research has shown that the presence of a bromine group on a flavonoid derivative scaffold is highly beneficial for anti-α-glucosidase activity. nih.gov One study found that a flavonoid derivative featuring a bromine group had the highest inhibitory activity, with an IC₅₀ value of 15.71 ± 0.21 μM, which was significantly more potent than the standard drug acarbose (B1664774) (IC₅₀: 658.26 ± 11.48 μM). nih.gov

Similarly, a study on benzimidazole-thioquinoline derivatives identified a compound with a 4-bromobenzyl group (compound 6j) as the most potent α-glucosidase inhibitor in the series, exhibiting an IC₅₀ value of 28.0 ± 0.6 µM. nih.gov Another study synthesized novel 1,2-benzothiazine derivatives and found that those containing a 4-bromobenzoyl moiety were effective α-glucosidase inhibitors, with IC₅₀ values as low as 18.25 μM. mdpi.com The synthesis of 3-benzylidene-4-chromanone (B8775485) derivatives has also yielded compounds with significant α-glucosidase inhibitory activity. researchgate.net These findings collectively suggest that the this compound structure is a promising pharmacophore for developing new α-glucosidase inhibitors. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Brominated Derivatives
Compound Derivative ClassSpecific Active CompoundIC₅₀ (µM)Reference
Flavonoid derivativeDerivative 4 (with bromine)15.71 ± 0.21 nih.gov
Benzimidazole-thioquinoline derivative6j (with 4-bromobenzyl)28.0 ± 0.6 nih.gov
1,2-Benzothiazine-N-arylacetamide12a (with 4-bromobenzoyl)18.25 mdpi.com
3-Benzylidene-4-chromanone derivativeCompound 1215 researchgate.net

Anti-inflammatory Effects

The chroman scaffold is recognized for its anti-inflammatory properties. ontosight.airesearchgate.net Derivatives of this compound have demonstrated potential in mitigating inflammation through the inhibition of key enzymes and modulation of inflammatory signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. nih.gov Their inhibition is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Compounds related to this compound have shown potential as inhibitors of COX enzymes.

Molecular docking studies have indicated a strong binding affinity between 3-formyl chromone derivatives and the COX enzyme. researchgate.net Further research on related heterocyclic systems has led to the development of potent and selective COX-2 inhibitors. nih.govrsc.org For instance, rational design and synthesis have yielded dihydrobenzophenanthridine derivatives that can significantly suppress the expression of COX-2. researchgate.net This body of evidence supports the potential for this compound derivatives to act as COX inhibitors, thereby exerting anti-inflammatory effects.

Modulation of Inflammatory Pathways

Beyond direct enzyme inhibition, this compound derivatives may exert anti-inflammatory effects by modulating complex signaling cascades. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like IL-6 and TNF-α. researchgate.netmdpi.com

Studies on brominated chromanones have shown their ability to inhibit NF-κB signaling. For example, 7-bromochroman-4-one (B108298) has been found to reduce the expression of pro-inflammatory cytokines by inhibiting this pathway. Additionally, a (S)-2-Pentyl-6-chloro,8-bromo-chroman-4-one was identified as a selective inhibitor of Sirtuin 2 (SIRT2), an enzyme that itself suppresses inflammation by inhibiting NF-κB activity. wikipedia.orgacs.org Other research has demonstrated that certain derivatives can inhibit the production of inflammatory mediators such as nitric oxide (NO), IL-6, and TNF-α by suppressing the NF-κB/MAPK signaling pathway. researchgate.net This suggests that this compound derivatives could offer a multi-pronged approach to treating inflammatory conditions.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. These findings suggest their potential as a scaffold for the development of new antimicrobial agents to combat infectious diseases.

Several studies have highlighted the antibacterial potential of this compound derivatives. For instance, novel N-substituted 2-(this compound-2-yl)-1H-benzimidazoles have been synthesized and screened for their antibacterial activity. Some of these compounds exhibited promising activity against Staphylococcus aureus and Salmonella typhimurium, with their efficacy being comparable to the standard drug Cephalexin. researchgate.net In one study, a specific derivative, (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one, showed a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli.

Another study focused on 6-bromoindolglyoxylamide derivatives, which displayed intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. nih.gov Furthermore, some chalcone (B49325) derivatives incorporating a bromo-substituent have been investigated, with some showing moderate activity against Escherichia coli and Salmonella typhi. nih.govceon.rs However, not all this compound derivatives display broad-spectrum activity; for example, some N-substituted alkyl/acyl/aroyl-1H-benzimidazole derivatives of 2-(4-bromophenyl)-1H-benzimidazole showed disappointing results against Staphylococcus aureus and Salmonella typhimurium. researchgate.net

The following table summarizes the antibacterial activity of selected this compound derivatives.

Compound NameBacterial StrainActivity (MIC in µg/mL)Reference
(E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-oneStaphylococcus aureus16
(E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-oneEscherichia coli32
N-substituted 2-(this compound-2-yl)-1H-benzimidazolesStaphylococcus aureusPromising researchgate.net
N-substituted 2-(this compound-2-yl)-1H-benzimidazolesSalmonella typhimuriumPromising researchgate.net

MIC values represent the minimum inhibitory concentration required to inhibit visible growth of the bacteria.

The antifungal potential of chroman derivatives, including those with a bromine substitution, has also been an area of active research. nih.gov Studies on various heterocyclic compounds derived from or related to chromans have shown promise. For example, some chalcone derivatives have been tested against fungal strains like Aspergillus niger, although the activity varied from poor to moderate. nih.gov The development of rutin (B1680289) derivatives containing imidazole (B134444) and benzimidazole (B57391) moieties has also shown good antifungal activity against Candida species. farmaciajournal.com While direct and extensive data on the antifungal properties of a wide range of this compound derivatives is still emerging, the general antifungal activity of the broader chroman and chalcone classes suggests that this compound is a promising scaffold for developing new antifungal agents. nih.gov

Anticancer and Antiproliferative Activity

The quest for novel anticancer agents has led to the investigation of various heterocyclic scaffolds, including this compound. Derivatives of this compound have shown significant potential in inhibiting cancer cell growth through various mechanisms, most notably through the inhibition of Sirtuin 2.

Sirtuin 2 (Sirt2), a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a promising target for cancer therapy. acs.org Inhibition of Sirt2 has been linked to the induction of apoptosis and the reduction of cell proliferation in various cancer cell lines. acs.org Research has identified trisubstituted 2-alkyl-chroman-4-ones as selective inhibitors of Sirt2. helsinki.fi

A crucial finding is that a substituent at the 2-position of the chroman-4-one ring is essential for inhibitory activity, as This compound-4-one (B184902) without a 2-position substituent showed no inhibition. helsinki.fi In contrast, a derivative with a pentyl group at the 2-position exhibited significant inhibitory activity. helsinki.fi One of the potent inhibitors identified is a (S)-2-Pentyl-6-chloro,8-bromo-chroman-4-one, which has an IC50 of 1.5 μM and is highly selective over SIRT1 and SIRT3. wikipedia.org The development of these inhibitors is guided by the principle of creating potent and selective molecules that can bind to the sirtuin active site and block substrate binding. aginganddisease.org

The inhibitory activities of selected chroman-4-one derivatives against Sirt2 are presented in the table below.

CompoundSirt2 IC50 (μM)SelectivityReference
(S)-2-Pentyl-6-chloro,8-bromo-chroman-4-one1.5Highly selective over SIRT1 and SIRT3 wikipedia.org
Trisubstituted 2-alkyl-chroman-4-onesLow micromolarSelective for SIRT2 helsinki.fi

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The inhibitory effect of this compound derivatives on Sirt2 translates to antiproliferative activity in cancer cells. Studies have shown that potent SIRT2 inhibitors based on the chroman-4-one scaffold can reduce the proliferation of breast cancer (MCF-7) and lung carcinoma (A549) cell lines. helsinki.fi The antiproliferative effects of these compounds were found to correlate with their Sirt2 inhibition potency. helsinki.fi Furthermore, these inhibitors increased the acetylation level of α-tubulin, a known Sirt2 substrate, confirming that Sirt2 is a likely target within the cancer cells. helsinki.fi

The development of novel fused pyran derivatives has also demonstrated potent anti-breast cancer activity. rsc.org While not all are this compound derivatives, this highlights the potential of the broader pyran-containing scaffold in cancer therapy. Similarly, studies on other heterocyclic compounds have shown antiproliferative effects on lung cancer cells. nih.gov For instance, certain benzenesulfonamide (B165840) derivatives have been shown to effectively reduce the proliferation of A549 lung cancer cells. immunopathol.com

Other Emerging Biological Activities

Beyond their antimicrobial and anticancer properties, derivatives of this compound and related chroman structures are being explored for other potential therapeutic applications. Preliminary studies suggest that these compounds may possess anti-inflammatory and antioxidant effects. The chroman ring is a key feature in Vitamin E (tocopherols and tocotrienols), which are well-known for their antioxidant properties. This inherent characteristic of the chroman scaffold, combined with the electronic modifications introduced by the bromine substituent, may contribute to the antioxidant potential of this compound derivatives. Further research is needed to fully elucidate these and other emerging biological activities.

Anti-HIV Activity

The quest for novel antiviral agents has led researchers to explore various heterocyclic compounds. Derivatives of the benzimidazole class, which can be synthesized from this compound precursors, have gained significant attention in medicinal chemistry for their broad spectrum of biological properties, including anti-HIV activity. researchgate.net Specifically, research into the synthesis of novel N-substituted 2-(chroman/6-bromochroman-2-yl)-1H-benzimidazoles highlights the foundation for developing such therapeutic agents. researchgate.netresearchgate.net While direct anti-HIV data for this compound itself is limited in the provided research, the activity of structurally related compounds underscores the potential of this chemical class.

Coumarins, which share the benzopyran core with chromans, have been extensively studied as antiretroviral agents. ijpsonline.com Various coumarin (B35378) derivatives have demonstrated the ability to inhibit key retroviral enzymes like reverse transcriptase, protease, and integrase. ijpsonline.com A study on 6-acetyl-coumarin derivatives revealed that certain substitutions can lead to potent inhibition of HIV-1 infection. The presence of an electron-withdrawing group on a phenyl ring attached to the coumarin nucleus was found to be crucial for this activity. ijpsonline.com This suggests that the electrophilic nature of the bromine atom in this compound could similarly contribute to antiviral potential in its derivatives.

Table 1: Anti-HIV-1 Activity of Selected Coumarin Derivatives (Related to Chroman)
CompoundDescriptionIC₅₀ (µM)Source
2g6-acetyl-coumarin derivative4.5 ijpsonline.com
2h6-acetyl-coumarin derivative0.35 ijpsonline.com
2a6-acetyl-coumarin derivative4.7 ijpsonline.com

The data presented for these coumarin derivatives illustrate that modifications to the benzopyran skeleton can yield compounds with significant anti-HIV potency. ijpsonline.com

Immunomodulatory Effects (e.g., gamma delta T cell stimulation by related compounds)

Immunomodulatory drugs are substances that modify the immune system's response, either by stimulating or suppressing its functions. nih.gov This class of agents is vital in treating autoimmune diseases and cancers. nih.govepo.org The chroman structure and its derivatives are being explored for such effects.

A key area of interest is the activation of specific immune cells, such as gamma delta (γδ) T lymphocytes. These cells are a component of innate immunity and have been implicated in the immune response against hematologic malignancies. haematologica.org Research has shown that synthetic phosphoantigens can potently activate and amplify γδ T cell populations. haematologica.org One such compound, bromohalohydrin pyrophosphate (BrHPP), demonstrates how a bromo-organic compound can act as a powerful agonist for the γδ T cell receptor, specifically activating the Vδ2 T cell subset. haematologica.org

In a study involving patients with myelodysplastic syndromes (MDS), BrHPP used in conjunction with interleukin-2 (B1167480) (IL-2) was shown to effectively expand Vδ2 T cells from the patients' blood. haematologica.org These expanded γδ T cells were functional, capable of secreting significant amounts of interferon-γ and demonstrating lytic activity against target cells. haematologica.org

Table 2: Effect of Bromohalohydrin Pyrophosphate (BrHPP) and IL-2 on γδ T Cells from MDS Patients
ParameterObservationSignificanceSource
Vδ2 T Cell ExpansionStimulation with BrHPP and IL-2 led to significant expansion of Vδ2 T cells.Demonstrates the potent agonist effect of a bromo-compound on this T cell subset. haematologica.org
Cytokine SecretionExpanded Vδ2 T cells secreted large amounts of interferon-γ (>4 ng/mL) upon triggering.Indicates the expanded cells are functionally active and can mount an immune response. haematologica.org
Cytotoxicity (Degranulation)The level of degranulation (measured by CD107a staining) in patient-derived γδ T cells was similar to that of healthy donors.Confirms the lytic potential of the stimulated γδ T cells against target cells. haematologica.org

Furthermore, structurally related coumarin derivatives, such as esculetin, have also been reported to exert immunomodulatory effects on murine lymphocytes and macrophages, further supporting the potential of the broader benzopyran chemical class in this therapeutic area. ustc.edu.cn

Antioxidant Activity

Derivatives of this compound are being investigated for their potential antioxidant properties. ontosight.ai The core benzopyran structure is found in well-known natural antioxidants, including flavonoids and vitamin E, suggesting an intrinsic capacity for this scaffold to combat oxidative stress. Oxidative stress from free radicals is implicated in a wide range of diseases, making the development of novel antioxidants a significant research goal. frontiersin.org

The antioxidant activity of this chemical family is heavily influenced by the substituents on the ring system. Studies on related coumarin derivatives provide valuable insight into these structure-activity relationships. mdpi.com Research has shown that the inclusion of electron-donating groups, such as hydroxyl and amino groups, can enhance radical scavenging activity. mdpi.com Conversely, the role of halogens is also significant. In one study, a chlorine atom at the 6-position of a coumarin structure was found to improve scavenging activity compared to a methyl group at the same position. mdpi.com This finding suggests that the bromine atom at position 6 of the this compound molecule could likewise contribute favorably to its antioxidant potential.

Table 3: Antioxidant (DPPH Radical Scavenging) Activity of Selected Coumarin Derivatives
CompoundKey Structural FeatureIC₅₀ (µg/mL)Source
Compound 4Amino and Hydroxyl substituted10 mdpi.com
Compound 5Amino and Hydroxyl substituted42.90 mdpi.com
Ascorbic Acid (Standard)Reference Standard33.48 mdpi.com

The data indicates that specific substitution patterns on the benzopyran ring can lead to potent antioxidant effects, sometimes exceeding that of the standard antioxidant, ascorbic acid. mdpi.com The potential for the bromine atom in this compound to enhance this activity makes its derivatives promising candidates for further investigation.

Advanced Analytical Techniques in 6 Bromochroman Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the molecular structure of 6-Bromochroman. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity and functional groups. krka.bizbradford.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. fortunejournals.com

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, characteristic signals are observed for the aromatic protons and the aliphatic protons of the chroman ring. The protons on the carbon adjacent to the oxygen atom (oxygen-proximal protons) typically appear in the range of δ 4.2–4.5 ppm.

Table 1: Representative NMR Data for this compound

Technique Nucleus Typical Chemical Shift (ppm) Assignment
¹H NMR ¹H δ 4.2–4.5 Chroman oxygen-proximal protons
¹³C NMR ¹³C δ 70–80 Brominated carbon

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. americanpharmaceuticalreview.commsu.edu The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to C-H stretching of the aromatic and aliphatic portions, C-O stretching of the ether linkage, and C-Br stretching. For instance, a related compound, 3-(4-bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one, exhibits a C-Br stretching band around 1053 cm⁻¹.

Mass Spectrometry (MS, HRMS, LC-MS, GC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. krka.bizimperial.ac.uk

MS: In a typical mass spectrum, this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of similar intensity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. savemyexams.combioanalysis-zone.com This precision allows for the determination of the exact molecular formula of the compound. For this compound (C₉H₉BrO), the expected [M+H]⁺ ion peaks would be at m/z 217 and 219.

LC-MS and GC-MS: Coupling chromatography with mass spectrometry allows for the separation of components in a mixture prior to their detection by the mass spectrometer. certara.com6-napse.com Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for assessing the purity of this compound and for identifying any impurities or byproducts from its synthesis. imperial.ac.ukavantorsciences.comgoogleapis.com These techniques are particularly useful in the analysis of reaction mixtures and for quality control of the final product. notulaebotanicae.ro

Table 2: Mass Spectrometry Data for this compound

Technique Ion Expected m/z Significance
MS [M]⁺, [M+2]⁺ ~212, ~214 Confirms presence of one bromine atom
HRMS [M+H]⁺ ~217, ~219 Confirms molecular formula (C₉H₉BrO)

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions within the molecule. msu.edujascoinc.com The chromophore in this compound, the brominated benzene (B151609) ring fused to the pyran ring, will absorb UV light at specific wavelengths (λmax). msu.edu While a standard UV detection wavelength of 254 nm is often used in chromatographic methods for compounds containing aromatic rings, the full UV-Vis spectrum provides a more detailed electronic fingerprint.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity. krka.bizbradford.ac.uk

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and is often used for its quantification. fortunejournals.comchemscene.com A typical HPLC setup for analyzing this compound would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using a UV detector, often set at 254 nm, due to the UV absorbance of the aromatic ring. HPLC analysis can confirm the purity of this compound, which is often expected to be greater than 95% for research applications. chemscene.com

Table 3: Typical HPLC Parameters for this compound Analysis

Parameter Description
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detection UV at 254 nm
Purity Assessment Typically >95%

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. studyrocket.co.uk In the context of this compound research, GC, particularly when coupled with a mass spectrometer (GC-MS), is invaluable for assessing sample purity and identifying byproducts from synthesis. thermofisher.comrsc.org The separation in GC is achieved by injecting a vaporized sample into a carrier gas (mobile phase), which flows through a column containing a stationary phase. thermofisher.com Compounds are separated based on their differential partitioning between the two phases, which is influenced by factors like boiling point and polarity. thermofisher.com

For brominated aromatic compounds like this compound, non-polar or medium-polarity capillary columns are typically employed. nih.govmdpi.com The retention time (RT), the time it takes for a compound to travel through the column to the detector, is a key parameter for identification. thermofisher.com While specific retention data for this compound is not broadly published, analysis of similar brominated compounds provides a strong indication of suitable GC parameters. nih.govmdpi.com For instance, studies on various polybrominated compounds often utilize columns like DB-5, a low-polarity phase composed of (5%-phenyl)-methylpolysiloxane. nih.govaccustandard.com Detection can be accomplished using several types of detectors, including Flame Ionization Detectors (FID), Electron Capture Detectors (ECD), which are highly sensitive to halogenated compounds, or Mass Spectrometry (MS) for definitive identification. mdpi.comacs.org

Table 1: Representative GC Parameters for Analysis of Brominated Aromatic Compounds
ParameterTypical Value/ConditionPurpose
Column Type DB-5, DB-35ms, or similarProvides separation based on boiling point and polarity. nih.govmdpi.com
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions for high-resolution capillary GC. mdpi.com
Carrier Gas Helium or HydrogenInert mobile phase to carry the sample through the column. mdpi.com
Injection Mode Split/SplitlessSplit mode is used for concentrated samples to prevent column overload. mdpi.com
Injector Temperature 250 - 280 °CEnsures rapid and complete vaporization of the sample. mdpi.com
Oven Program Temperature gradient (e.g., 60°C to 320°C)Ramping the temperature allows for the separation of compounds with a wide range of boiling points. mdpi.com
Detector MS, ECD, FIDMS provides structural information, ECD is sensitive to halogens, FID is a general-purpose detector. mdpi.comacs.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to separate components of a mixture, check compound purity, and monitor the progress of a chemical reaction. accustandard.com In the synthesis of this compound, TLC is an essential tool for observing the consumption of the starting material and the formation of the product.

The technique involves spotting a dilute solution of the sample onto a baseline drawn on a TLC plate, which is typically a sheet of plastic or glass coated with a thin layer of a solid adsorbent (the stationary phase). acs.org For moderately polar compounds like this compound, silica (B1680970) gel is the most common stationary phase due to its polar nature. acs.org The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). acs.org The mobile phase travels up the plate via capillary action, and as it passes over the sample spot, a separation occurs. accustandard.com

Separation is based on the principle of differential partitioning. Components that are more polar will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate. thermofisher.com Less polar components will be more soluble in the mobile phase and will travel further. thermofisher.com The position of the spots is visualized, often using a UV lamp, as aromatic compounds like this compound absorb UV light and appear as dark spots against the fluorescent plate. mdpi.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of conditions (stationary and mobile phase). acs.org

Table 2: Principle of TLC Separation and Rf Values
Solvent System (Mobile Phase)Relative PolarityExpected Rf for this compoundRationale
100% Hexane Very LowVery Low (~0.1)The non-polar solvent is not strong enough to move the moderately polar compound far from the baseline on the polar silica gel plate.
10% Ethyl Acetate (B1210297) in Hexane Low to MediumMedium (~0.4-0.5)The addition of a more polar solvent increases the mobile phase's eluting power, moving the compound further up the plate. This is often a good starting point for analysis.
30% Ethyl Acetate in Hexane MediumHigh (~0.7-0.8)The higher polarity of the mobile phase results in a weaker interaction between the compound and the stationary phase, leading to a high Rf value.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique performed in a narrow-bore fused-silica capillary. researchgate.net Separation is driven by the application of a high voltage across the capillary, which is filled with a background electrolyte (BGE). technologynetworks.com While standard CE, known as Capillary Zone Electrophoresis (CZE), is excellent for separating charged species based on their charge-to-size ratio, it is not suitable for neutral molecules like this compound, as they have no electrophoretic mobility and would simply move with the bulk electroosmotic flow (EOF). researchgate.nettechnologynetworks.com

To analyze neutral compounds, a modification called Micellar Electrokinetic Chromatography (MEKC) is employed. researchgate.net MEKC is a hybrid of electrophoresis and chromatography that involves adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the BGE at a concentration above its critical micelle concentration. technologynetworks.comnih.gov These surfactant molecules assemble into micelles, which form a pseudo-stationary phase. researchgate.net

Neutral analytes like this compound can partition between the aqueous BGE and the hydrophobic interior of the micelles. technologynetworks.com This partitioning creates differential migration times, allowing for separation. Analytes that are more hydrophobic will spend more time within the micelle and will have longer retention times, while more hydrophilic analytes will migrate closer to the EOF. researchgate.net This technique is particularly powerful for separating complex mixtures of neutral and charged compounds simultaneously. thieme-connect.com

Table 3: Core Components of a Capillary Electrophoresis System for MEKC Analysis
ComponentDescriptionFunction in the Analysis of this compound
Fused-Silica Capillary A narrow tube (typically 25-75 µm inner diameter) where separation occurs. researchgate.netProvides a high surface-area-to-volume ratio for efficient heat dissipation, allowing high voltages and high-efficiency separations. researchgate.net
High-Voltage Power Supply Applies a voltage (typically 10-30 kV) across the capillary. researchgate.netDrives the electroosmotic flow and the migration of the charged micelles.
Background Electrolyte (BGE) An aqueous buffer solution (e.g., borate (B1201080) or phosphate (B84403) buffer). thieme-connect.comConducts the current and maintains a stable pH.
Surfactant (e.g., SDS) Added to the BGE to form micelles. nih.govCreates the pseudo-stationary phase necessary for the separation of neutral molecules via partitioning.
Detector Typically a UV-Vis absorbance detector positioned on-capillary. technologynetworks.comDetects the aromatic this compound as it passes the detection window, generating an electropherogram.
Sample Injection System Introduces a small plug of the sample into the capillary (hydrodynamic or electrokinetic injection). researchgate.netIntroduces the analyte into the separation system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govlibretexts.org The technique involves directing a beam of X-rays onto a single crystal of the substance. anton-paar.com The regularly spaced atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. nih.gov By analyzing the positions and intensities of these spots, scientists can calculate a three-dimensional electron density map of the molecule and from that, infer the exact positions of the atoms, bond lengths, and bond angles. nih.gov

While the specific crystal structure of this compound is not prominently documented in publicly accessible databases, the structures of closely related derivatives have been successfully elucidated using this technique. For example, the single-crystal X-ray structure of 3-Bromochroman-4-one has been reported. researchgate.net Such studies are critical as they provide unambiguous proof of structure and reveal detailed conformational information, such as the puckering of the heterocyclic ring and the orientation of substituents. researchgate.net The data obtained from the analysis of 3-Bromochroman-4-one confirms that the pyranone ring adopts a half-chair conformation. researchgate.net This type of detailed structural information is vital for understanding structure-activity relationships and molecular interactions.

Table 4: Crystallographic Data for the Related Compound 3-Bromochroman-4-one researchgate.net
ParameterValueDescription
Chemical Formula C₉H₇BrO₂The elemental composition of the molecule.
Molecular Weight 227.06The mass of one mole of the compound.
Crystal System MonoclinicThe shape of the unit cell.
Space Group P2₁/cDescribes the symmetry elements within the unit cell.
a (Å) 10.3809 (4)Unit cell dimension.
b (Å) 8.8475 (4)Unit cell dimension.
c (Å) 9.4883 (4)Unit cell dimension.
β (º) 104.288 (2)Unit cell angle.
Volume (ų) 844.50 (6)The volume of a single unit cell.
Temperature (K) 173The temperature at which the data was collected.
Calculated Density (g/cm³) 1.786The density of the crystal calculated from the crystallographic data.

Note: Data is for 3-Bromochroman-4-one, a structurally similar compound, and serves to illustrate the type of information obtained from X-ray crystallography.

Addressing Discrepancies in Spectroscopic Data

Discrepancies in reported spectroscopic data (e.g., NMR, IR) for a compound like this compound can arise from several sources. Ensuring the accuracy and reproducibility of this data is critical for correct structural assignment and purity assessment. studyrocket.co.uk Common causes for variation include the presence of impurities, the choice of solvent, and instrument calibration issues.

Impurities are a primary source of extraneous signals in spectroscopic analyses. The synthesis of this compound via electrophilic aromatic substitution on chroman can potentially yield isomeric products (e.g., 8-bromochroman) or di-substituted products (e.g., 6,8-dibromochroman). These closely related structures will have distinct, yet potentially overlapping, spectroscopic signatures that can complicate interpretation. For example, in GC-MS analysis, unintended bromination of aromatic compounds can occur as an analytical artifact if sample conditions like pH are not carefully controlled, leading to misinterpretation. researchgate.netnih.gov

Solvent effects can also lead to variations, particularly in NMR spectroscopy. The chemical shifts of protons and carbons are sensitive to the surrounding electronic environment, which can be influenced by the polarity and anisotropic effects of the deuterated solvent used for the analysis. Comparing spectra recorded in different solvents (e.g., CDCl₃ vs. DMSO-d₆) requires an awareness of these potential shifts. Finally, inconsistencies in instrument calibration can lead to slight differences in reported peak positions. Cross-validation of data across multiple analytical techniques and comparison with established reference data are standard procedures to resolve such discrepancies and confirm the identity and purity of the compound.

Table 5: Common Sources of Spectroscopic Data Discrepancies and Resolutions
Source of DiscrepancyDescriptionResolution Strategy
Chemical Impurities Presence of starting materials, reagents, isomeric byproducts, or over-brominated products.Purification via column chromatography or recrystallization. Use of 2D NMR techniques (e.g., COSY, HSQC) to confirm connectivity.
Solvent Effects The choice of solvent can alter the chemical shifts in NMR or the position of certain absorption bands in IR (e.g., hydrogen bonding). britannica.comReport the solvent used for each analysis. Compare data with reference spectra recorded in the same solvent.
Instrument Calibration Minor differences in the calibration of spectrometers can lead to small shifts in peak values (ppm in NMR, cm⁻¹ in IR).Calibrate the instrument using a known internal standard (e.g., TMS for NMR). Compare data against certified reference materials.
Sample Concentration High concentrations can lead to peak broadening and shifts in NMR, especially for protons involved in hydrogen bonding.Use appropriately diluted samples for analysis and maintain consistency across experiments.
Analytical Artifacts Unintended reactions occurring during sample preparation or analysis, such as degradation or reaction with matrix components. nih.govControl analytical conditions (e.g., temperature, pH). Run blank and control samples to identify potential artifacts.

Computational Chemistry and Molecular Modeling Studies of 6 Bromochroman

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. esqc.org These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of electronic structure and its influence on molecular geometry and reactivity. researchgate.netmpg.de

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure of molecules like 6-bromochroman. wikipedia.orgictp.it DFT calculations focus on the electron density, a function of three spatial coordinates, rather than the complex many-body wavefunction, making it computationally feasible for larger systems. mpg.de This approach allows for the prediction of various electronic properties that are crucial for understanding the molecule's reactivity.

For instance, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these frontier orbitals are key indicators of a molecule's ability to donate or accept electrons in chemical reactions. The bromine atom at the C6 position of the chroman ring significantly influences the electronic distribution, enhancing its electrophilic reactivity for reactions like Suzuki-Miyaura cross-coupling.

Furthermore, DFT calculations can provide insights into the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This information is invaluable for predicting how this compound will interact with other molecules, including potential biological targets. Studies on related bromo-substituted heterocyclic compounds have utilized DFT to correlate calculated electronic parameters with experimental findings. mdpi.comscite.ai While specific DFT studies focused solely on this compound are not extensively detailed in the provided results, the principles and applications of DFT to similar structures are well-established. imist.ma

Conformational Analysis and Energy Minimization

The three-dimensional structure of a molecule is not static; it can adopt various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. ucsb.edu This is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into the binding site of a biological target.

For this compound, the partially saturated pyran ring allows for a degree of flexibility. Computational methods, particularly molecular mechanics force fields, are employed to perform conformational searches. ucsb.eduverachem.com These searches systematically or randomly alter torsional angles within the molecule to generate a multitude of possible conformations. ucsb.edu Each of these conformations is then subjected to energy minimization, a process that adjusts the geometry to find a local or global energy minimum on the potential energy surface. upenn.eduslideshare.net The goal is to identify the lowest energy conformer, which is the most likely structure the molecule will adopt. nih.gov The stability of different conformers, such as chair and boat forms of the pyran ring, can be evaluated to understand the molecule's preferred three-dimensional shape. upenn.edu

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, such as this compound, interacts with a larger biological molecule, typically a protein. ijrap.netnih.gov These methods are instrumental in drug discovery for identifying potential drug targets and optimizing lead compounds. wustl.edu

Prediction of Binding Affinities with Biological Targets

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijrap.net The process involves sampling a wide range of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. wustl.edu

While specific docking studies for this compound itself are not detailed in the provided search results, research on derivatives of chromones and chroman-4-ones, which share the core chroman structure, highlights the utility of this approach. For example, molecular docking studies on 6-substituted chromone (B188151) derivatives have shown strong binding affinities for proteins involved in glucose metabolism, such as insulin-degrading enzyme (IDE) and hypoxia-inducible factor-α (HIF-α). In some cases, the predicted binding energies of these derivatives surpassed those of known antidiabetic drugs. Similarly, functionalized chroman-4-one derivatives have been identified as selective inhibitors of the Sirt2 enzyme through computational studies. gu.se These examples underscore the potential of using molecular docking to identify and predict the biological targets of this compound and its derivatives.

Table 1: Predicted Binding Affinities of 6-Substituted Chromone Derivatives.
Compound DerivativeTarget ProteinBinding Energy (kcal/mol)
6-Isopropyl-3-formylchromoneIDE-8.5

Characterization of Ligand-Receptor Interactions

Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics (MD) simulations can characterize the specific interactions between a ligand and its receptor at an atomic level. arxiv.orggithub.io These interactions, which include hydrogen bonds, hydrophobic interactions, and halogen bonds, are critical for the stability of the ligand-receptor complex.

The bromine atom in this compound is of particular interest as it can participate in halogen bonding, a non-covalent interaction that can significantly influence binding affinity and selectivity. The planar benzopyran core of this compound can also facilitate π-π stacking interactions with aromatic residues in a protein's binding pocket. By visualizing the docked pose of this compound or its derivatives, researchers can identify key amino acid residues involved in the binding and understand the structural basis for its biological activity. gu.seresearchgate.net This information is invaluable for structure-activity relationship (SAR) studies and for designing new derivatives with improved potency and selectivity.

In Silico ADMET Prediction for Drug Discovery

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. nih.govoptibrium.com In silico ADMET prediction models have become an essential tool in early-stage drug discovery, allowing for the rapid screening of large numbers of compounds and the identification of potential liabilities before costly and time-consuming experimental studies are undertaken. nih.govajol.info

These predictive models use quantitative structure-activity relationships (QSAR) and other machine learning algorithms to correlate a molecule's structural features with its ADMET properties. imist.ma For this compound, various parameters can be calculated, including:

Absorption: Predictions of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Prediction of interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

Excretion: Estimation of properties related to the elimination of the compound from the body. optibrium.com

Toxicity: Prediction of potential toxicities such as carcinogenicity and inhibition of the hERG channel, which can lead to cardiotoxicity. researchgate.net

While specific in silico ADMET data for this compound was not found in the search results, the methodologies are well-established and routinely applied to novel compounds in drug discovery pipelines. imist.maresearchgate.net The application of these predictive tools would be a critical step in evaluating the drug-like properties of this compound and guiding the synthesis of derivatives with more favorable ADMET profiles.

Table 2: Common In Silico ADMET Parameters Predicted for Drug Discovery. optibrium.comresearchgate.net
CategoryPredicted ParameterImportance
AbsorptionHuman Intestinal Absorption (HIA)Indicates oral bioavailability.
Cell Permeability (e.g., Caco-2)Models absorption across the gut wall.
DistributionPlasma Protein BindingAffects the free concentration of the drug.
Blood-Brain Barrier (BBB) PermeabilityDetermines if the compound can enter the central nervous system.
MetabolismCytochrome P450 (CYP) InhibitionPredicts potential for drug-drug interactions.
ToxicityhERG InhibitionAssesses risk of cardiotoxicity.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are instrumental in medicinal chemistry for predicting the activity of new, unsynthesized molecules, thereby guiding drug design and optimization efforts. sciencepublishinggroup.com In the context of this compound and its derivatives, QSAR studies have been employed to elucidate the key structural features that govern their biological effects.

A notable QSAR analysis was conducted on a series of N-substituted 2-(chroman/6-bromochroman-2-yl)-1H-benzimidazoles to understand their antibacterial properties. researchgate.net This study aimed to identify the molecular descriptors that have a significant impact on the antibacterial activity, measured as the minimum inhibitory concentration (MIC). The researchers utilized semiempirical AM1 calculations to determine various electronic, topological, and physicochemical descriptors for each molecule in the series. researchgate.net

Detailed Research Findings

The research identified a statistically significant three-parameter QSAR equation that correlates the antibacterial activity (expressed as logMIC) with specific molecular properties. The key descriptors found to influence the activity were the energy of the Highest Occupied Molecular Orbital (HOMO), hydration energy, and the number of primary carbon atoms. researchgate.net

The derived QSAR model demonstrated that negative electrostatic potentials around the oxygen atom of the phenoxy group and the nitrogen atom of the imidazole (B134444) moiety were critical for the antibacterial activity against Staphylococcus aureus. researchgate.net This suggests that these regions of the molecules are likely involved in key interactions with the biological target.

The final QSAR equation highlighted the importance of a balance between electronic properties (HOMO energy), solubility characteristics (hydration energy), and molecular size/shape (number of primary carbon atoms) in determining the antibacterial potency of these this compound derivatives.

Data Tables

The following tables summarize the types of descriptors and the statistical quality of a representative QSAR model for this compound derivatives, based on published research. researchgate.net

Table 1: Key Molecular Descriptors in the QSAR Model for Antibacterial Activity of this compound Derivatives

Descriptor ClassDescriptor NameSignificance in the Model
Electronic HOMO EnergyInfluences the molecule's ability to donate electrons in a charge-transfer interaction.
Physicochemical Hydration EnergyRelates to the solubility and bioavailability of the compound.
Topological Number of Primary Carbon AtomsProvides an indication of the molecular size and branching.

Table 2: Statistical Parameters of the Derived QSAR Model

Statistical ParameterValueDescription
r² (Coefficient of Determination) > 0.9Indicates a strong correlation between the predicted and observed activities.
q² (Cross-validated r²) > 0.5Demonstrates the predictive power and robustness of the model.
F-statistic High ValueShows that the relationship between the descriptors and the activity is statistically significant.
Standard Error of Estimate (SEE) Low ValueIndicates a small deviation between the predicted and experimental values.

Note: The specific values in Table 2 are representative of a well-performing QSAR model as described in the literature for similar compounds and are for illustrative purposes. The study on this compound derivatives reported a statistically significant model without detailing all specific validation parameters in the abstract. researchgate.net

Future Directions and Translational Research for 6 Bromochroman

Development of Novel 6-Bromochroman-Based Therapeutic Agents

The benzopyran core of this compound is a "privileged structure" in medicinal chemistry, found in numerous bioactive natural products. This inherent bioactivity provides a strong foundation for the development of new drugs. Derivatives of this compound have already shown potential as anti-inflammatory, antioxidant, and anticancer agents. Future research will likely focus on harnessing this potential to create novel therapeutic agents for a range of diseases.

Lead Optimization and Preclinical Development

The journey from a promising compound to a clinical drug candidate involves rigorous lead optimization and preclinical development. creative-biostructure.com For this compound derivatives, this process is crucial for enhancing their therapeutic properties.

Lead Optimization: This iterative stage focuses on refining the chemical structure of lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles. pion-inc.com Key objectives include:

Improving Efficacy: Enhancing the therapeutic activity against the intended biological target. pion-inc.com

Enhancing Selectivity: Modifying the compound to minimize off-target interactions, thereby reducing potential side effects. pion-inc.com

Optimizing Pharmacokinetics (ADME): Improving the absorption, distribution, metabolism, and excretion properties to ensure the drug reaches its target at therapeutic concentrations. pion-inc.com

Reducing Toxicity: Identifying and mitigating any potential toxic effects. pion-inc.com

Preclinical Development: Once a lead candidate is optimized, it enters preclinical development, which involves in-vitro and in-vivo studies to assess its safety and efficacy before it can be tested in humans. creative-biostructure.com This phase includes:

In Vitro ADME/Tox Profiling: Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity properties is a key strategy for mitigating risks in later stages of drug development. creative-biostructure.com

In Vivo Efficacy and Toxicity Testing: Animal models are used to evaluate the therapeutic effectiveness and potential adverse effects of the drug candidate. creative-biostructure.com

The development of new therapeutic agents is a complex and expensive process, with many candidates failing in late-stage trials due to unforeseen safety issues or side effects. nih.gov Early and thorough lead optimization and preclinical studies are therefore essential for increasing the probability of success. creative-biostructure.com

Targeting Specific Disease Pathways

The versatility of the this compound scaffold allows for its modification to target a variety of disease pathways. The bromine atom, in particular, can influence the compound's binding affinity and selectivity for specific molecular targets through interactions like halogen bonding.

Future research will likely focus on designing this compound derivatives that can modulate specific enzymes or receptors involved in various diseases. smolecule.com For instance, derivatives of the related compound 6-bromochromone (B1332178) have been investigated for their potential to modulate enzymes involved in inflammatory diseases. smolecule.com Similarly, research into this compound-based compounds could lead to the development of targeted therapies for cancer, neurodegenerative disorders, and infectious diseases. researchgate.netnih.gov For example, benzimidazole (B57391) derivatives of this compound have shown promise as antibacterial and anticancer agents. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process. researchgate.netmednexus.org These technologies can significantly accelerate the identification of promising drug candidates and optimize their properties. researchgate.net

For this compound, AI and ML can be applied in several ways:

Predicting Bioactivity and Properties: AI models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel this compound derivatives. researchgate.net This can help prioritize which compounds to synthesize and test, saving time and resources. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecular structures based on desired properties, potentially leading to the discovery of novel this compound-based drugs with enhanced efficacy and safety profiles. arxiv.org

Lead Optimization: Machine learning algorithms can guide the lead optimization process by predicting the effects of chemical modifications on a compound's properties. arxiv.org

The integration of AI and ML offers the potential to make the discovery of this compound-based therapeutics more efficient and successful. mednexus.orgnih.gov

Advancements in Synthetic Methodologies and Scalable Production

The ability to efficiently and scalably synthesize this compound and its derivatives is crucial for both research and potential commercialization. Recent advancements in synthetic chemistry are paving the way for more robust and environmentally friendly production methods.

Modern synthetic approaches focus on improving yield, purity, and cost-effectiveness. Key areas of advancement include:

Continuous Flow Synthesis: This technique offers advantages such as high heat and mass transfer, leading to improved reaction efficiency and safety, making it suitable for industrial-scale production.

Catalytic and Radical Bromination: The use of catalytic systems can enhance the selectivity of bromination reactions and reduce chemical waste.

Novel Cyclization Approaches: Researchers are exploring new methods for constructing the core benzopyran skeleton, which is a key step in the synthesis of this compound. pharmtech.com

These advancements are critical for ensuring a reliable and cost-effective supply of this compound for further research and development. The table below outlines some of the synthetic methods used for this compound and its derivatives.

Synthetic Method Key Features Potential Advantages
Continuous Flow Synthesis Utilizes microreactors for continuous processing. High heat/mass transfer, improved safety, suitable for industrial scale.
Regioselective Bromination Employs protecting groups to direct bromination to a specific position. High selectivity for the desired isomer.
Radical Bromination Uses radical initiators like AIBN to introduce bromine. Effective for specific substrate types.
Acid-Catalyzed Cyclization Uses acid catalysts to form the chroman ring. mcmaster.caA common and often efficient method for ring formation.
Oxidative Cyclization Employs an oxidant to facilitate the cyclization process. mcmaster.caCan lead to different but related chemical structures.

Exploration of this compound in Materials Science

Beyond its therapeutic potential, this compound is also a valuable compound in the field of materials science. molcore.com Its unique chemical properties make it a useful building block for the development of new materials with specific functionalities.

Potential applications in materials science include:

Specialty Chemicals: this compound can be used in the production of various specialty chemicals.

Agrochemicals: Its derivatives may find use in the development of new agrochemicals.

Polymers and Coatings: Incorporation of this compound into polymers and coatings could enhance their properties, such as durability and resistance to environmental factors. chemimpex.com

OLED Intermediates: The related compound This compound-4-one (B184902) is listed as an OLED (Organic Light-Emitting Diode) intermediate, suggesting potential applications for this compound derivatives in electronic materials. amadischem.com

The exploration of this compound in materials science is an emerging area with the potential for significant innovation.

Collaborative and Interdisciplinary Research Initiatives

Addressing complex scientific challenges, such as the development of new drugs or materials, increasingly requires collaborative and interdisciplinary efforts. uq.edu.autheedgemalaysia.com The future of this compound research will likely be characterized by partnerships between chemists, biologists, data scientists, and materials scientists. chemmethod.com

Such collaborations can foster innovation by:

Integrating Diverse Expertise: Bringing together researchers from different fields can lead to novel approaches and solutions. theedgemalaysia.com

Accelerating Research: Sharing resources and knowledge can speed up the pace of discovery. theedgemalaysia.com

Enhancing Impact: Transdisciplinary teams are better equipped to tackle complex global challenges and translate research findings into real-world applications. uq.edu.au

Fostering a culture of mutual respect, open communication, and shared goals is essential for the success of these collaborative initiatives. numberanalytics.com

Addressing Unresolved Research Questions and Gaps in Knowledge

The chroman scaffold, and specifically this compound, serves as a crucial building block in medicinal chemistry for the development of novel therapeutic and diagnostic agents. nih.govresearchgate.net While preliminary research has highlighted the potential of its derivatives in various fields, significant research questions and knowledge gaps remain, representing opportunities for future investigation and translational development. tutorsindia.comahrq.gov Addressing these gaps is essential to move promising laboratory findings into real-world applications. hepi.ac.uknih.gov

A primary area of future focus is the comprehensive exploration of the biological activities of this compound derivatives. For instance, certain thiazole-chromene hybrids incorporating a 6-bromochromen-3-yl moiety have demonstrated notable acetylcholinesterase (AChE) inhibition and antioxidant properties in vitro. tandfonline.com However, the precise mechanisms of action remain to be fully elucidated. A significant knowledge gap exists between these initial in vitro findings and a thorough understanding of their interaction with biological targets at a molecular level. Future research should aim to conduct in-depth mechanistic studies, including enzyme kinetics and computational docking, to clarify how these compounds exert their effects.

Furthermore, the therapeutic potential of this compound derivatives in neurodegenerative diseases, particularly Alzheimer's disease (AD), warrants extensive investigation. Chalcone-like derivatives such as (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one and (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one have exhibited high binding affinity for amyloid-beta (Aβ) plaques. nih.gov This suggests their potential as diagnostic imaging agents. However, a critical gap remains in translating these findings into clinical utility. Unresolved questions include their ability to cross the blood-brain barrier effectively and their specificity for Aβ plaques in vivo. Future studies must focus on radiolabeling these compounds and performing biodistribution and imaging studies in animal models of AD to validate their diagnostic potential. nih.gov

Another significant avenue for future research lies in the antimicrobial applications of this compound derivatives. N-substituted 2-(this compound-2-yl)-1H-benzimidazoles have been synthesized and have shown initial promise as antibacterial agents. core.ac.ukresearchgate.net The key unresolved questions involve their spectrum of activity against a broader range of pathogens, including drug-resistant strains, and their potential for inducing resistance. researchgate.net The current research has not fully explored the structure-activity relationships (SAR) within this class of compounds. A systematic modification of the substituents on the benzimidazole and chroman rings is needed to optimize antibacterial potency and minimize potential toxicity.

The table below outlines key research gaps and suggests future research directions for derivatives of this compound.

Derivative ClassCurrent Finding (in vitro)Unresolved Questions & Knowledge GapsFuture Research Direction
Thiazole-chromene Hybrids Potent AChE inhibition and antioxidant activity. tandfonline.com- Lack of detailed mechanism of action.- No in vivo efficacy data.- Conduct enzyme kinetic and molecular docking studies.- Evaluate efficacy and safety in animal models of neurodegeneration.
Chroman-4-one Derivatives High binding affinity to Aβ plaques. nih.gov- Blood-brain barrier permeability is unknown.- In vivo specificity and biodistribution are not established.- Radiolabel compounds for PET/SPECT imaging.- Perform biodistribution studies in AD animal models.
Benzimidazole Derivatives Antibacterial activity against select bacteria. core.ac.ukresearchgate.net- Spectrum of activity is narrow.- Structure-Activity Relationship (SAR) is not fully defined.- Potential for resistance is unknown.- Screen against a wide panel of pathogenic and resistant bacteria.- Synthesize and test a library of analogues to establish robust SAR.- Conduct studies on mechanisms of resistance.
Serotonin Receptor Ligands 7-bromochroman-4-one (B108298) used to synthesize 5-HT2 receptor ligands. plos.org- How does the bromo-substituent at position 6 affect receptor affinity and selectivity?- Synthesize 6-bromo analogues and perform comparative binding assays for 5-HT2 receptor subtypes.

Q & A

Basic: What are the established synthetic routes for 6-Bromochroman, and what are their comparative yields?

Methodological Answer:
The synthesis of this compound typically involves bromination of chroman derivatives. Two primary methods are documented:

  • Direct Bromination : Using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (e.g., AIBN) yields ~60–75% product, though regioselectivity can vary .
  • Electrophilic Aromatic Substitution : Employing Br₂ with Lewis acids (e.g., FeBr₃) in non-polar solvents achieves ~50–65% yield, but di-brominated byproducts may form .
    Key Consideration: Monitor reaction progress via TLC and optimize solvent polarity to enhance selectivity.

Advanced: How can researchers resolve discrepancies in reported spectroscopic data for this compound across different studies?

Methodological Answer:
Discrepancies in NMR or IR data often arise from impurities, solvent effects, or calibration inconsistencies. To resolve these:

  • Cross-Validation : Compare data across multiple techniques (e.g., ¹H/¹³C NMR, FT-IR, and HRMS) .
  • Purity Assessment : Use HPLC (>95% purity threshold) to rule out contaminants affecting spectral profiles .
  • Literature Reconciliation : Cross-reference with recent studies in authoritative journals (e.g., J. Org. Chem.) and report experimental conditions (e.g., solvent, temperature) explicitly .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 4.2–4.5 ppm for chroman oxygen-proximal protons) and ¹³C NMR (δ 70–80 ppm for brominated carbons) are standard .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ expected at m/z 217/219 for C₉H₉BrO) .

Advanced: What strategies can be employed to optimize the regioselective bromination of chroman derivatives to minimize di- or polybrominated byproducts?

Methodological Answer:

  • Solvent Optimization : Use non-polar solvents (e.g., CCl₄) to favor mono-bromination via reduced bromine reactivity .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to modulate electrophilic attack positions .
  • Temperature Control : Lower temperatures (0–5°C) slow reaction kinetics, improving selectivity .
    Data-Driven Approach: Perform DoE (Design of Experiments) to statistically identify optimal conditions .

Basic: What are the key stability considerations when handling and storing this compound in laboratory settings?

Methodological Answer:

  • Storage Conditions : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and oxidation .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to establish shelf-life .
  • Handling Protocols : Use anhydrous solvents and glove boxes to minimize hydrolysis .

Advanced: How can computational chemistry approaches be integrated with experimental data to predict and validate the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Model transition states and activation energies for bromination pathways using software like Gaussian or ORCA .
  • Docking Studies : Predict binding affinities in biological assays (e.g., enzyme inhibition) via AutoDock Vina .
  • Experimental Validation : Compare computational predictions with kinetic data (e.g., Arrhenius plots) and spectroscopic outcomes .
    Note: Ensure basis sets (e.g., B3LYP/6-31G*) align with experimental conditions for accuracy .

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